2-Acetylquinoxaline
Overview
Description
2-Acetylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2O. It is a derivative of quinoxaline, characterized by the presence of an acetyl group at the second position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
2-Acetylquinoxaline is a nitrogen-containing heterocyclic compound . It has been found to interact with several targets, including acetylcholinesterase (AChE) and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play crucial roles in various biological processes. AChE is an enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine, while VEGFR-2 is a key receptor in vasculogenesis and angiogenesis .
Mode of Action
This compound inhibits the activity of AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway, leading to enhanced cholinergic transmission .
Pharmacokinetics
It has been suggested that quinoxaline derivatives show promising predicted drug-likeness and blood-brain barrier (bbb) permeation .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cholinergic transmission, which may have implications for conditions such as Alzheimer’s disease . The interaction with VEGFR-2 could potentially influence angiogenesis, which is relevant to conditions such as cancer .
Biochemical Analysis
Biochemical Properties
2-Acetylquinoxaline interacts with various biomolecules in biochemical reactions. It is a part of quinoxaline derivatives that have been synthesized and evaluated as new acetylcholinesterase inhibitors . These derivatives showed potent inhibitory activity against acetylcholinesterase .
Cellular Effects
The effects of this compound on cells are significant. Quinoxaline derivatives, including this compound, have shown potent inhibitory activity against acetylcholinesterase, which plays a crucial role in nerve signal transmission . This suggests that this compound may influence cell function by affecting signal transmission pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it is involved in the inhibition of acetylcholinesterase, an enzyme crucial for nerve signal transmission . This interaction can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Given its role in inhibiting acetylcholinesterase, it is plausible that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its role as an acetylcholinesterase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-oxoaldehydes under acidic conditions. Another method includes the cyclization of 2-acetylphenylhydrazine with glyoxal in the presence of a catalyst. These reactions typically require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized conditions to ensure consistency and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert it to 2-ethylquinoxaline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 2-Ethylquinoxaline.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2-Acetylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Quinoxaline derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug development.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the acetyl group.
2-Methylquinoxaline: Similar structure with a methyl group instead of an acetyl group.
2-Phenylquinoxaline: Contains a phenyl group at the second position.
Uniqueness: 2-Acetylquinoxaline is unique due to its specific acetyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-quinoxalin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGILLQQUULMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455348 | |
Record name | 2-Acetylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25594-62-1 | |
Record name | 1-(2-Quinoxalinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25594-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYLQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the outcome of reacting 2-acetylquinoxaline with Lawesson's reagent?
A1: According to the research, treating this compound with Lawesson's reagent yields a 1,3,2-oxaphospholane 2-sulfide []. This reaction suggests a potential pathway for modifying the this compound structure and exploring its potential applications in organic synthesis.
Q2: The research mentions quinoxalin-2-yl-ethane- and -ethene-1,2-dithiols. What is the significance of these compounds?
A2: These compounds were synthesized as part of a study investigating model systems related to the cofactor of oxomolybdoenzymes []. These enzymes are involved in various biological processes, including detoxification and energy metabolism. Studying these model compounds can provide insights into the structure and function of these essential enzymes.
Q3: Is there any information about the analytical techniques used to characterize this compound and its derivatives in these studies?
A3: While the provided research doesn't delve into the specifics of characterizing this compound itself, it highlights the use of GC-MS for identifying and quantifying mequindox and its related concomitants []. This technique could potentially be employed for characterizing this compound as well. Additionally, the research mentions using LC-ESI/LTQ and LC-ESI/ITTOF for identifying mequindox metabolites [], showcasing advanced analytical techniques relevant to studying similar compounds.
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